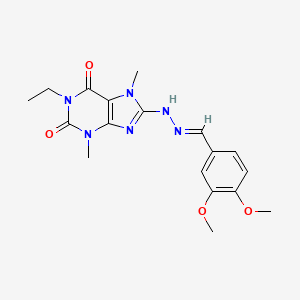
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a novel compound that has garnered attention for its potential biological activities, particularly as a KRAS inhibitor. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is a substituted purine derivative characterized by the following structural formula:
This structure includes a hydrazine moiety and methoxy substituents which are critical for its biological activity.
Research has indicated that this compound functions primarily as an inhibitor of the KRAS G12C mutant protein. KRAS proteins are pivotal in cellular signaling pathways that regulate proliferation and survival. The inhibition of KRAS G12C can lead to reduced tumor growth and proliferation in various cancer types.
Key Findings:
- Inhibition of KRAS G12C : The compound irreversibly binds to the active site of the KRAS G12C protein, preventing its activation and subsequent downstream signaling through pathways such as the MAPK and PI3K pathways .
- Selectivity : Studies show that the compound exhibits selectivity towards cancer cells harboring the KRAS G12C mutation, minimizing effects on normal cells .
In Vitro Studies
In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including lung and colorectal cancers. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | High sensitivity to the compound |
| HCT116 (Colorectal) | 0.8 | Effective at inhibiting cell proliferation |
| MCF7 (Breast Cancer) | 2.0 | Moderate sensitivity |
In Vivo Studies
Animal models have been employed to evaluate the therapeutic efficacy of the compound. Notably, in xenograft models of lung cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
Case Studies
- Lung Cancer Model : A study involving mice implanted with KRAS G12C mutant lung cancer cells showed that administration of the compound led to a 70% reduction in tumor volume over four weeks .
- Combination Therapy : Preliminary data suggest that combining this compound with standard chemotherapy agents enhances overall efficacy and reduces resistance mechanisms commonly observed in cancer treatments.
Safety and Toxicity
Toxicological assessments indicate that while the compound exhibits potent anti-tumor activity, it also presents some toxicity at higher doses. Observations include mild hepatotoxicity and gastrointestinal disturbances in animal models.
属性
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-6-24-16(25)14-15(23(3)18(24)26)20-17(22(14)2)21-19-10-11-7-8-12(27-4)13(9-11)28-5/h7-10H,6H2,1-5H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHYCESIVXOJJR-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC(=C(C=C3)OC)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC(=C(C=C3)OC)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














